5-Bromo-2-chloronicotinamide

Übersicht

Beschreibung

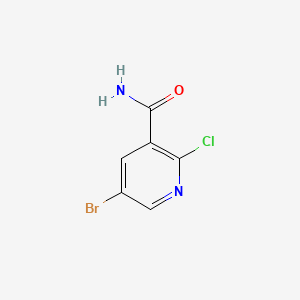

5-Bromo-2-chloronicotinamide: is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinamide ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloronicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinamide , which undergoes bromination using bromine in the presence of a catalyst . The reaction conditions are generally mild, and the process yields a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation and Reduction: Require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Often use palladium catalysts and ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Bromo-2-chloronicotinamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating diverse chemical entities.

Biology

The compound has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.

Medicine

In medicine, this compound has been studied for its enzyme inhibition properties. It has been shown to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism, making it a potential candidate for developing new antifolate drugs for treating diseases like cancer.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloronicotinamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase disrupts folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of tumor growth and the proliferation of cancer cells . Additionally, its antimicrobial activity is believed to result from its ability to interfere with essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chloropyridine-3-carboxamide

- 5-Bromo-2-chloronicotinic acid

- 2-Chloro-5-bromopyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-chloronicotinamide stands out due to its dual halogenation, which imparts unique reactivity and versatility. This dual halogenation allows for a broader range of chemical modifications and applications, making it a more valuable intermediate in various synthetic processes .

Biologische Aktivität

5-Bromo-2-chloronicotinamide (BrClNic) is a halogenated derivative of nicotinamide that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

- Molecular Formula : C₆H₄BrClN₂O

- Molecular Weight : 235.5 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Approximately 291.6 °C

- Melting Point : 76-81 °C

Target of Action

BrClNic shares structural similarities with other nicotinamide derivatives, which allows it to interact with specific biological targets. Notably, it has been shown to inhibit gpi-linked NAD(+)-arginine ADP-ribosyltransferase 1, an enzyme involved in various cellular processes including inflammation and cell signaling.

Mode of Action

The compound acts primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced forms, NADH and NADPH. These cofactors are essential for numerous biochemical pathways, including:

- Cellular metabolism

- DNA repair mechanisms

- Regulation of oxidative stress

Antimicrobial Properties

Research indicates that BrClNic exhibits significant antibacterial and antibiofilm activities. This makes it a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria. The compound's effectiveness in inhibiting biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Study on Antibacterial Activity

A study conducted on various halogenated nicotinamides, including BrClNic, demonstrated its efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that BrClNic was particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that BrClNic could be utilized in formulations aimed at combating bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of BrClNic is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics, with bioavailability influenced by its chemical structure. Further research is needed to elucidate its metabolic pathways and elimination routes .

Comparative Analysis with Related Compounds

The biological activity of BrClNic can be compared with other halogenated nicotinamide derivatives to highlight its unique properties:

| Compound | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Bromonicotinamide | Moderate | Low |

| 2-Chloro-N-(2-chlorophenyl)nicotinamide | Low | High |

This comparison emphasizes the distinct advantages of BrClNic in specific therapeutic contexts .

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUOTGWWIKJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504939 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-85-9 | |

| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.